(S)-2-(2,5-Dimethylphenyl)piperidine
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Overview
Description
(S)-2-(2,5-Dimethylphenyl)piperidine is a chiral compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,5-Dimethylphenyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,5-dimethylphenylamine.
Cyclization: The 2,5-dimethylphenylamine undergoes cyclization with a suitable reagent, such as a dihaloalkane, to form the piperidine ring.
Chiral Resolution: The racemic mixture of 2-(2,5-Dimethylphenyl)piperidine is resolved into its enantiomers using chiral chromatography or other chiral resolution techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as crystallization and distillation to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,5-Dimethylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The piperidine ring can undergo substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidines with different functional groups.
Scientific Research Applications
(S)-2-(2,5-Dimethylphenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(2,5-Dimethylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Interacting with neurotransmitter receptors in the central nervous system.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethylphenyl)piperidine: The racemic mixture containing both ®- and (S)-enantiomers.
2-(2,5-Dimethylphenyl)pyrrolidine: A structurally similar compound with a five-membered pyrrolidine ring instead of a six-membered piperidine ring.
2-(2,5-Dimethylphenyl)morpholine: A compound with a morpholine ring, which contains both nitrogen and oxygen atoms.
Uniqueness
(S)-2-(2,5-Dimethylphenyl)piperidine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its racemic mixture or other similar compounds. The (S)-enantiomer may exhibit higher selectivity and potency in its interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
(S)-2-(2,5-Dimethylphenyl)piperidine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and compares it with related compounds.
Overview
This compound is a piperidine derivative that has been studied for its interactions with various biological systems. Its structure allows it to interact with specific molecular targets, leading to modulation of biological pathways. The compound's potential applications span across pharmacology, including roles in pain management and neuropharmacology.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. This binding can lead to:
- Inhibition or activation of enzyme activity.
- Modulation of neurotransmitter systems.
- Interaction with ion channels affecting neuronal excitability.
The exact pathways involved depend on the specific biological context in which the compound is studied. For instance, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity | IC50 Values |
---|---|---|---|
2-(2,4-Dimethylphenyl)piperidine | Different methyl positions | Varies significantly | Varies |
2-(3,5-Dimethylphenyl)piperidine | Varies in methyl positions | Moderate activity against DHFR | Not specified |
2-(2,5-Dimethylphenyl)piperidine hydrochloride | Hydrochloride salt form | Enhanced solubility and stability | Not specified |
The structural differences among these compounds lead to variations in their biological activities and pharmacological profiles. For example, the presence of electron-withdrawing groups can enhance inhibitory potential against certain enzymes, while electron-donating groups may reduce activity .
Case Studies and Research Findings
- Dihydrofolate Reductase Inhibition : A series of studies evaluated the inhibitory effects of various piperidine derivatives on DHFR. The most potent derivatives exhibited IC50 values ranging from 13.70 µM to 47.30 µM, indicating a significant potential for therapeutic applications in cancer treatment .
- Antioxidant Activity : Research has highlighted the antioxidant properties of piperidine derivatives. Compounds containing specific functional groups demonstrated enhanced free radical scavenging abilities, suggesting their potential use in oxidative stress-related conditions .
- Anticonvulsant Activity : Studies have shown that certain piperidine derivatives exhibit anticonvulsant effects in animal models. The mechanism appears linked to their antioxidant properties, which may protect neuronal cells from oxidative damage during seizures .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the piperidine ring and substituents significantly influence biological activity:
- Electron-Withdrawing Groups : Increase inhibitory potency against enzymes like DHFR.
- Hydroxyl and TEMPO Moieties : Enhance antioxidant activity.
- Substituent Positioning : The position of methyl groups on the phenyl ring affects binding affinity and selectivity for biological targets.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(2S)-2-(2,5-dimethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-10-6-7-11(2)12(9-10)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3/t13-/m0/s1 |
InChI Key |
OYLNLSGRIMNJLO-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H]2CCCCN2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCCCN2 |
Origin of Product |
United States |
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